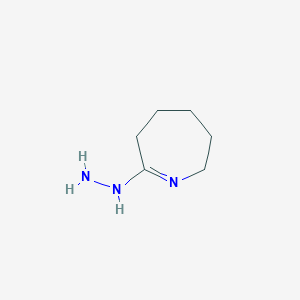![molecular formula C10H13ClN2O B8794384 (3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B8794384.png)
(3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 6-chloropyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of (S)-pyrrolidin-3-ol with 6-chloropyridine-3-carbaldehyde in the presence of a suitable reducing agent. The reaction typically proceeds under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom on the pyridine ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidine: Similar structure but lacks the hydroxyl group.
6-chloropyridin-3-ylmethylamine: Contains the pyridine ring and chloromethyl group but lacks the pyrrolidine ring.
Uniqueness: (3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol is unique due to the presence of both the pyrrolidine ring and the 6-chloropyridin-3-ylmethyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C10H13ClN2O |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
(3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C10H13ClN2O/c11-10-2-1-8(5-12-10)6-13-4-3-9(14)7-13/h1-2,5,9,14H,3-4,6-7H2/t9-/m0/s1 |
InChI Key |
MXTQEVGFBGHPNN-VIFPVBQESA-N |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CN=C(C=C2)Cl |
Canonical SMILES |
C1CN(CC1O)CC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(3-bromo-2-methylphenyl)methyl]carbamate](/img/structure/B8794307.png)
![4-[2-(4-Hydroxy-3,5-dinitrophenyl)propan-2-yl]-2,6-dinitrophenol](/img/structure/B8794312.png)
![7-bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8794318.png)


![3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one](/img/structure/B8794345.png)



![2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8794373.png)



